N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-13-16(5-4-6-17(13)21(23)24)18(22)19-14-7-9-15(10-8-14)20-11-2-3-12-27(20,25)26/h4-10H,2-3,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWKFPFHXUCPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide typically involves multiple steps. One common approach is the reaction of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline with 2-methyl-3-nitrobenzoyl chloride under appropriate conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst and helps in the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- Positional Isomerism: The target compound’s 2-methyl-3-nitro substitution contrasts with the 4-methyl-3-nitro analog (Table 1).
- Aromatic System : Replacing the benzamide with a naphthalene carboxamide (CAS: 941894-26-4) increases hydrophobicity (molecular weight: 380.46 g/mol) but eliminates the nitro group, reducing electrophilicity .
Discussion :
- highlights that yields for N-alkyl benzamides decrease with bulkier substituents (e.g., N-cyclohexyl-3-methyl-2-carboxamide: 8.0% yield). The target compound’s synthesis likely faces similar challenges due to the steric bulk of the thiazinan-phenyl group .
- The naphthalene analog (CAS: 941894-26-4) requires azide substitution, a reaction sensitive to stoichiometry and temperature, as seen in .
Spectroscopic and Crystallographic Properties
- Nitro Group IR Signatures : The target compound’s nitro group is expected to show strong asymmetric and symmetric stretching peaks near 1520 cm⁻¹ and 1350 cm⁻¹, consistent with meta-substituted nitrobenzamides (cf. ) .
- Crystal Packing : demonstrates that nitro and sulfone groups enhance hydrogen bonding. The target compound’s thiazinan-dioxane moiety may promote N–H⋯O interactions, similar to the S(6) ring motif observed in dihydro-pyrazole derivatives .
Biological Activity
The compound N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide is a synthetic organic molecule characterized by its complex structure, which includes a thiazinan ring and various functional groups that suggest potential biological activity. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Thiazinan Ring | A six-membered ring containing sulfur and nitrogen, contributing to the compound's reactivity. |
| Phenyl Group | Attached to the thiazinan moiety, enhancing potential interactions with biological targets. |
| Nitro Group | Positioned on the benzamide structure, potentially influencing biological activity through redox reactions. |
| Amide Functionality | Imparts stability and may facilitate interactions with enzymes or receptors. |
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit antimicrobial activity. The presence of the thiazinan ring and sulfonamide derivatives is known to enhance such properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism of action likely involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. For example, compounds with similar nitrobenzamide structures have been tested against human lung cancer cell lines (A549, HCC827) using MTS cytotoxicity assays . The results indicated significant cytotoxic effects in 2D culture systems.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes critical for bacterial growth or cancer cell metabolism.
- DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA, disrupting replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation : The nitro group may contribute to oxidative stress in target cells, leading to apoptosis.
Study 1: Antitumor Activity Evaluation
A study conducted on various synthesized derivatives of benzamide demonstrated that compounds with structural similarities to this compound showed promising results in inhibiting cell proliferation in vitro. Specifically, compounds were evaluated using both 2D and 3D cell culture methods on lung cancer cell lines. The findings indicated a higher efficacy in 2D assays compared to 3D environments, suggesting that further investigation into their mechanisms is warranted .
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria using broth microdilution methods. Results indicated that certain analogs displayed significant antibacterial activity, particularly against Staphylococcus aureus, highlighting the potential of thiazinan-containing compounds in developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
